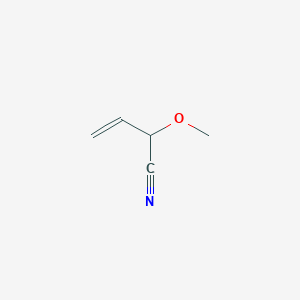![molecular formula C9H15ClNO3P B6601264 [2-(benzylamino)ethyl]phosphonicacidhydrochloride CAS No. 122954-42-1](/img/structure/B6601264.png)
[2-(benzylamino)ethyl]phosphonicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(benzylamino)ethyl]phosphonic acid hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2P It is a derivative of phosphonic acid, featuring a benzylamino group attached to an ethyl chain, which is further bonded to a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride typically involves the reaction of benzylamine with ethyl phosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Benzylamine reacts with ethyl phosphonic dichloride in the presence of a base (e.g., triethylamine) to form the intermediate [2-(benzylamino)ethyl]phosphonic acid.
Step 2: The intermediate is then treated with hydrochloric acid to yield [2-(benzylamino)ethyl]phosphonic acid hydrochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity [2-(benzylamino)ethyl]phosphonic acid hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phosphonic acid moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the benzylamino group, converting it to a primary amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., halides, amines)
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives
Reduction: Formation of primary amines
Substitution: Formation of substituted phosphonic acid derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Utilized in the design of inhibitors for specific enzymes involved in metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial agent.
- Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Applied in the formulation of specialty chemicals and materials.
- Used in the production of corrosion inhibitors and flame retardants.
Mécanisme D'action
The mechanism of action of [2-(benzylamino)ethyl]phosphonic acid hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phosphonic acid moiety can chelate metal ions, affecting metalloproteins and enzymes that require metal cofactors for their function. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
[2-(amino)ethyl]phosphonic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.
[2-(benzylamino)ethyl]phosphonic acid: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
[2-(benzylamino)ethyl]phosphonic acid methyl ester:
Uniqueness:
- The presence of the benzylamino group in [2-(benzylamino)ethyl]phosphonic acid hydrochloride imparts unique chemical and biological properties, making it distinct from other phosphonic acid derivatives.
- The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various applications.
Propriétés
IUPAC Name |
2-(benzylamino)ethylphosphonic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO3P.ClH/c11-14(12,13)7-6-10-8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDALPQUWIRZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCP(=O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)

